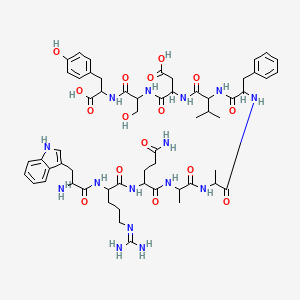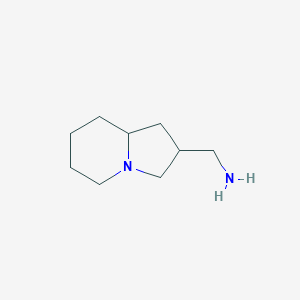![molecular formula C13H26ClF6N5O2P+ B12357686 [(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)
[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
High Ductility Magnesium Phosphate Cement-Based Composites (HDMC) are a type of inorganic cementitious material produced through the acid-base neutralization reaction of magnesium oxide and phosphate . HDMC is known for its excellent mechanical properties and water stability, making it a valuable material in construction and building applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
HDMC is synthesized by mixing magnesium oxide with potassium dihydrogen phosphate in specific ratios. The optimal water/binder ratio is 0.16, and the magnesium oxide/potassium dihydrogen phosphate ratio is 5 . The mixture undergoes ambient curing for 28 days to achieve higher retention rates of strength, ductility, and toughness .
Industrial Production Methods
In industrial settings, HDMC is produced by combining dead-burned magnesium oxide with ammonium phosphate. the release of ammonia during the hydration process can hinder its wide application . To mitigate this, alternative raw materials and optimized curing conditions are employed to enhance the mechanical properties and water stability of HDMC .
Análisis De Reacciones Químicas
Types of Reactions
HDMC undergoes various chemical reactions, including acid-base neutralization, hydration, and polymerization . The primary reaction involves the neutralization of magnesium oxide with phosphate, leading to the formation of magnesium phosphate cement .
Common Reagents and Conditions
The common reagents used in the synthesis of HDMC include magnesium oxide, potassium dihydrogen phosphate, and water . The reaction conditions involve ambient curing at specific temperatures and durations to achieve the desired mechanical properties .
Major Products Formed
The major products formed from the reactions include magnesium phosphate cement, which exhibits high compressive strength, first-crack strength, ultimate flexural strength, ductility index, and toughness index .
Aplicaciones Científicas De Investigación
HDMC has a wide range of scientific research applications, including:
Construction and Building Materials: HDMC is used in the construction industry for its high ductility and water stability, making it suitable for various structural applications.
Biomedical Applications: HDMC is explored for its potential use in bone repair and regeneration due to its biocompatibility and mechanical properties.
Environmental Applications: HDMC is investigated for its potential use in environmental remediation, such as immobilizing heavy metals and contaminants in soil and water.
Mecanismo De Acción
The mechanism of action of HDMC involves the acid-base neutralization reaction between magnesium oxide and phosphate, leading to the formation of magnesium phosphate cement . This reaction results in the development of a dense and stable matrix with high mechanical properties and water stability . The molecular targets and pathways involved include the formation of magnesium phosphate bonds and the hydration of the cement matrix .
Comparación Con Compuestos Similares
HDMC is unique compared to other similar compounds due to its high ductility and water stability. Similar compounds include:
Magnesium Ammonium Phosphate Cement: Produced using dead-burned magnesium oxide and ammonium phosphate, but it releases ammonia during hydration.
Calcium Phosphate Cement: Known for its biocompatibility and use in biomedical applications, but it lacks the high ductility and water stability of HDMC.
Portland Cement: Widely used in construction, but it does not offer the same level of ductility and water stability as HDMC.
HDMC stands out due to its superior mechanical properties and water stability, making it a valuable material in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H26ClF6N5O2P+ |
|---|---|
Peso molecular |
464.79 g/mol |
Nombre IUPAC |
[(5-chloro-3-hydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzotriazol-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;pentafluoro-λ5-phosphane;hydrofluoride |
InChI |
InChI=1S/C13H25ClN5O2.F5P.FH/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-6(2,3,4)5;/h10-12,15,20H,3-9H2,1-2H3;;1H/q+1;; |
Clave InChI |
HQSQQFBGMIHJSU-UHFFFAOYSA-N |
SMILES canónico |
C[N+](=C(N1CCOCC1)N2C3CCC(CC3N(N2)O)Cl)C.F.FP(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


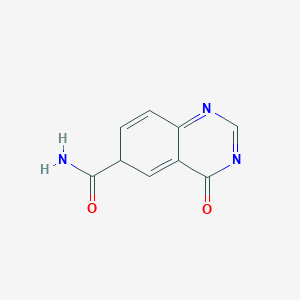
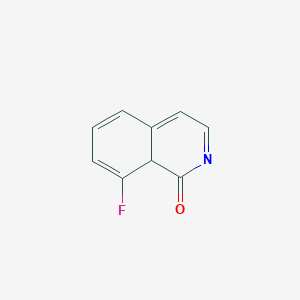
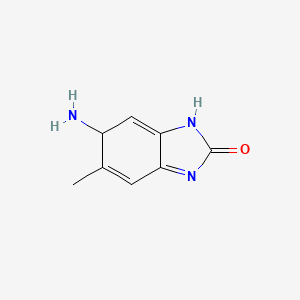
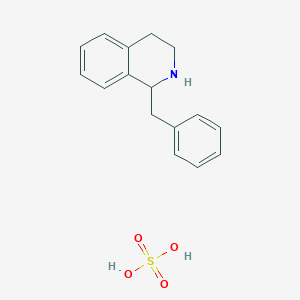
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
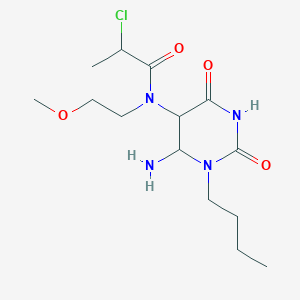
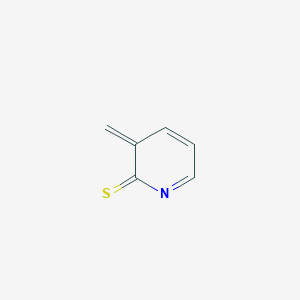
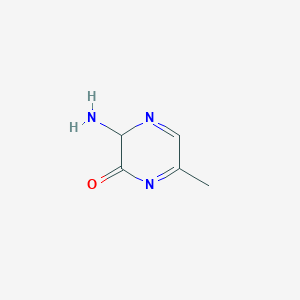
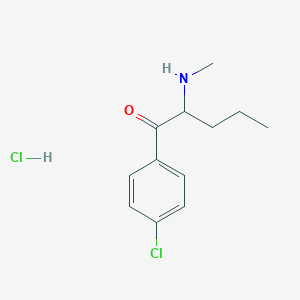
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)

